Cas no 1806351-58-5 (2,4-Dibromo-3,6-difluorotoluene)

2,4-Dibromo-3,6-difluorotoluene structure
1806351-58-5 structure
商品名:2,4-Dibromo-3,6-difluorotoluene
CAS番号:1806351-58-5
MF:C7H4Br2F2
メガワット:285.911467552185
CID:4707599

2,4-Dibromo-3,6-difluorotoluene 化学的及び物理的性質

名前と識別子

    • 2,4-Dibromo-3,6-difluorotoluene
    • インチ: 1S/C7H4Br2F2/c1-3-5(10)2-4(8)7(11)6(3)9/h2H,1H3
    • InChIKey: LXHZLADEZYKJBJ-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(=C(C=C(C=1C)F)Br)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 142
  • トポロジー分子極性表面積: 0

2,4-Dibromo-3,6-difluorotoluene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013015444-250mg
2,4-Dibromo-3,6-difluorotoluene
1806351-58-5 97%
250mg
494.40 USD 2021-06-25
Alichem
A013015444-500mg
2,4-Dibromo-3,6-difluorotoluene
1806351-58-5 97%
500mg
823.15 USD 2021-06-25
Alichem
A013015444-1g
2,4-Dibromo-3,6-difluorotoluene
1806351-58-5 97%
1g
1,504.90 USD 2021-06-25

2,4-Dibromo-3,6-difluorotoluene 関連文献

2,4-Dibromo-3,6-difluorotolueneに関する追加情報

Professional Introduction to 2,4-Dibromo-3,6-difluorotoluene (CAS No. 1806351-58-5)

2,4-Dibromo-3,6-difluorotoluene, identified by the Chemical Abstracts Service Number (CAS No.) 1806351-58-5, is a halogenated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This molecule, characterized by its bromine and fluorine substituents on a toluene backbone, exhibits unique electronic and steric properties that make it a valuable intermediate in the development of fine chemicals and biologically active compounds.

The structural motif of 2,4-Dibromo-3,6-difluorotoluene (CAS No. 1806351-58-5) consists of a benzene ring substituted with two bromine atoms at the 2- and 4-positions, and two fluorine atoms at the 3- and 6-positions. This specific arrangement imparts a high degree of functional diversity, enabling its use as a versatile building block in synthetic chemistry. The presence of both bromine and fluorine atoms allows for further functionalization via cross-coupling reactions, nucleophilic substitutions, and other transformations that are pivotal in drug discovery and material science.

In recent years, the pharmaceutical industry has shown increasing interest in halogenated aromatic compounds due to their enhanced binding affinity and metabolic stability. 2,4-Dibromo-3,6-difluorotoluene (CAS No. 1806351-58-5) fits well within this trend, as its halogen-rich structure provides multiple sites for interaction with biological targets. This has led to its exploration in the synthesis of novel therapeutic agents targeting various diseases, including oncology and infectious disorders.

One of the most compelling applications of 2,4-Dibromo-3,6-difluorotoluene (CAS No. 1806351-58-5) is in the development of small-molecule inhibitors. Researchers have leveraged its scaffold to design molecules with potent activity against enzymes and receptors involved in disease pathways. For instance, studies have demonstrated its utility in generating inhibitors with efficacy against kinases and other therapeutic targets. The fluorine atoms, in particular, have been shown to improve pharmacokinetic properties such as bioavailability and resistance to degradation.

The synthetic utility of 2,4-Dibromo-3,6-difluorotoluene (CAS No. 1806351-58-5) extends beyond pharmaceuticals into materials science. Its ability to serve as a precursor for polymers and advanced materials has been explored in the development of liquid crystals and organic semiconductors. The electron-withdrawing nature of the bromine and fluorine substituents influences the electronic properties of derived materials, making this compound a candidate for next-generation electronic devices.

Recent advances in green chemistry have also highlighted the importance of optimizing synthetic routes for halogenated compounds like 2,4-Dibromo-3,6-difluorotoluene (CAS No. 1806351-58-5). Efforts are underway to develop more sustainable methodologies that minimize waste and reduce energy consumption. These innovations not only align with environmental regulations but also enhance cost-effectiveness in industrial applications.

The role of computational chemistry in designing derivatives of 2,4-Dibromo-3,6-difluorotoluene (CAS No. 1806351-58-5) cannot be overstated. Molecular modeling techniques have enabled researchers to predict the behavior of this compound in various reactions and its interactions with biological targets. This predictive power has accelerated the discovery process by allowing virtual screening of potential derivatives before experimental synthesis.

In conclusion,2,4-Dibromo-3,6-difluorotoluene (CAS No. 1806351-58-5) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features make it an indispensable tool for synthetic chemists seeking to develop novel pharmaceuticals and advanced materials. As research continues to uncover new methodologies for its utilization,the potential applications of this compound are likely to expand further, reinforcing its significance in modern chemical research.

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